![molecular formula C9H18N2O B2788428 1-Propylpiperidine-4-carboxamide CAS No. 292080-51-4](/img/structure/B2788428.png)
1-Propylpiperidine-4-carboxamide
Overview
Description
1-Propylpiperidine-4-carboxamide (PPC) is an organic compound with a unique chemical structure. It is a member of the piperidine family and is closely related to other compounds such as 1-methylpiperidine-4-carboxamide (MPC) and 1-ethylpiperidine-4-carboxamide (EPC). PPC has been the subject of numerous scientific studies due to its potential applications in a variety of fields.
Scientific Research Applications
Biochemical and Pharmacological Research
1-Propylpiperidine-4-carboxamide and its structural analogs are extensively studied for their potential in various biochemical and pharmacological applications. For instance, the compound's analogs based on the pyrrolidin-2-one pharmacophore, such as (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide (E1R), are explored for their ability to facilitate memory processes and attenuate cognitive impairments associated with trauma, stroke, and age-related pathologies. The structure-activity relationship of these compounds emphasizes the importance of the stereocenters' configuration, indicating a direct relationship between configuration and biological properties. This has led to the exploration of these compounds as central nervous system agents (Veinberg et al., 2015).
Biocatalyst and Biochemical Applications
The importance of carboxamide derivatives extends to biocatalysis and biochemical applications. For instance, carboxylic acids, including derivatives of 1-Propylpiperidine-4-carboxamide, are recognized for their roles as precursors in producing various industrial chemicals. These acids are produced fermentatively using engineered microbes and play a crucial role in biorenewable fuels and chemicals. However, they can also act as inhibitors to these microbes, making the understanding of their interaction with microbial life essential for industrial bioprocesses (Jarboe et al., 2013).
Supramolecular Chemistry
In supramolecular chemistry, 1-Propylpiperidine-4-carboxamide derivatives have been implicated in the formation of complex structures. For example, benzene-1,3,5-tricarboxamides (BTAs), compounds structurally similar to 1-Propylpiperidine-4-carboxamide, have been instrumental in various scientific disciplines due to their simple structure and well-understood supramolecular self-assembly behavior. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding and have potential applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin et al., 2012).
Safety and Hazards
Future Directions
While specific future directions for 1-Propylpiperidine-4-carboxamide are not available, peptide-drug conjugates, which could potentially include this compound, are being explored for their applications in targeted cancer therapy . Additionally, therapeutic peptides are being explored for their novel applications in various fields .
Mechanism of Action
Target of Action
1-Propylpiperidine-4-carboxamide is a derivative of piperidine, a heterocyclic compound . Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . .
Mode of Action
Piperidine derivatives, such as pitolisant, have been found to act as an antagonist/inverse agonist at h3 receptors . This suggests that 1-Propylpiperidine-4-carboxamide may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Piperidine derivatives have been found to influence a variety of biochemical pathways, including those involved in inflammation and pain response .
Pharmacokinetics
A related compound, txy541, a 1-methylpiperidine-4-carboxamide prodrug, has been studied for its pharmacokinetics .
Result of Action
Piperidine derivatives have been found to exhibit a variety of effects, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
properties
IUPAC Name |
1-propylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBUALMNLLJERK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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